Piragliatin

Catalog No.
S539766
CAS No.
625114-41-2
M.F
C19H20ClN3O4S
M. Wt
421.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piragliatin

CAS Number

625114-41-2

Product Name

Piragliatin

IUPAC Name

(2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-[(1R)-3-oxocyclopentyl]-N-pyrazin-2-ylpropanamide

Molecular Formula

C19H20ClN3O4S

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C19H20ClN3O4S/c1-28(26,27)17-5-3-13(10-16(17)20)15(9-12-2-4-14(24)8-12)19(25)23-18-11-21-6-7-22-18/h3,5-7,10-12,15H,2,4,8-9H2,1H3,(H,22,23,25)/t12-,15+/m0/s1

InChI Key

XEANIURBPHCHMG-SWLSCSKDSA-N

SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl

Solubility

Soluble in DMSO

Synonyms

RO4389620; RO 4389620; RO-4389620

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl

Isomeric SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](C[C@H]2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl

Description

The exact mass of the compound Piragliatin is 421.0863 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Benzeneacetamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-diabetic Properties:

Piragliatin has been studied for its ability to regulate blood sugar levels. Some research suggests it may work through multiple mechanisms, including:

  • Inhibition of SGLT1

    Piragliatin might inhibit Sodium-glucose cotransporter 1 (SGLT1), a protein in the kidneys responsible for reabsorbing glucose back into the bloodstream []. This could lead to increased glucose excretion in the urine, potentially lowering blood sugar levels.

  • AMPK Activation

    Studies suggest Piragliatin might activate AMP-activated protein kinase (AMPK), an enzyme involved in regulating cellular energy metabolism []. AMPK activation can improve insulin sensitivity and glucose uptake in cells.

Autophagy Induction:

Autophagy is a cellular process that breaks down and recycles damaged or unwanted components. Some research indicates Piragliatin might induce autophagy in various cell types, potentially offering benefits in conditions like neurodegenerative diseases or cancer [].

Piragliatin, also known as RO4389620, is a novel glucokinase activator designed primarily for the management of type 2 diabetes mellitus. It functions by enhancing the activity of glucokinase, an enzyme crucial for glucose homeostasis. By doing so, piragliatin lowers blood glucose levels in both fasting and postprandial states. Its mechanism involves improving insulin secretion from pancreatic β-cells and enhancing glucose utilization in peripheral tissues .

Piragliatin undergoes various metabolic transformations within the body. Notably, it can engage in redox cycling between its ketone and alcohol forms. This cycling is significant as it influences its pharmacokinetic profile and biological activity. The compound has been shown to interact with cytochrome P450 enzymes, although it was designed to minimize liabilities related to hERG potassium channel inhibition and CYP3A4 inactivation .

The synthesis of piragliatin involves several key steps that optimize its pharmacological properties. Initial synthesis routes focused on modifying the chemical structure of related compounds to enhance glucokinase activation while minimizing side effects. The final synthetic route allows for the production of large quantities suitable for clinical trials, employing techniques such as palladium-catalyzed reactions and selective functional group modifications .

Studies examining piragliatin's interactions with other compounds have revealed its unique profile among glucokinase activators. It does not exhibit significant inhibition of hERG channels or time-dependent inactivation of CYP3A4, which are common liabilities in drug development. This favorable interaction profile makes piragliatin a subject of interest for further research into safer glucokinase activators .

Several compounds share structural or functional similarities with piragliatin, particularly within the class of glucokinase activators. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
RO4597014Potent glucokinase activator; improved efficacyEntered clinical trials without significant liabilities
AZD1656Developed for type 2 diabetes; dual actionFocus on liver selectivity
MK-0941Novel glucokinase activator; enhances insulin secretionNotable for its pharmacokinetic properties
GKM-001Targeting glucose homeostasisInvestigated for its effects on β-cell proliferation
DorzagliatinHepatoselective glucokinase activatorDesigned to minimize systemic exposure

Piragliatin stands out due to its specific mechanism of action and favorable safety profile compared to other glucokinase activators, although its development faced challenges related to liver toxicity observed in clinical trials .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

421.0863050 g/mol

Monoisotopic Mass

421.0863050 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BM1HR7IP1L

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Phosphotransferase [EC:2.7.1.-]
GCK [HSA:2645] [KO:K12407]

Other CAS

625114-41-2

Wikipedia

Piragliatin

Dates

Modify: 2024-04-14
1: Zhi J, Zhai S. Effects of piragliatin, a glucokinase activator, on fasting and postprandial plasma glucose in patients with type 2 diabetes mellitus. J Clin Pharmacol. 2016 Feb;56(2):231-8. doi: 10.1002/jcph.589. Epub 2015 Sep 10. PubMed PMID: 26183686.
2: Zhi J, Zhai S, Boldrin M. Dose-Dependent Effect of Piragliatin, a Glucokinase Activator, on the QT Interval Following Short-Term Multiple Doses in Patients With Type 2 Diabetes Mellitus. Clin Pharmacol Drug Dev. 2017 May;6(3):258-265. doi: 10.1002/cpdd.289. Epub 2016 Aug 14. PubMed PMID: 27364955.
3: Georgy A, Zhai S, Liang Z, Boldrin M, Zhi J. Lack of Potential Pharmacokinetic and Pharmacodynamic Interactions Between Piragliatin, a Glucokinase Activator, and Simvastatin in Patients With Type 2 Diabetes Mellitus. J Clin Pharmacol. 2016 Jun;56(6):675-82. doi: 10.1002/jcph.640. Epub 2015 Dec 21. PubMed PMID: 26381165.
4: Zhai S, Georgy A, Liang Z, Zhi J. Pharmacokinetic and Pharmacodynamic Drug Interaction Study of Piragliatin, a Glucokinase Activator, and Glyburide, a Sulfonylurea, in Type 2 Diabetic Patients. Clin Pharmacol Drug Dev. 2016 Nov;5(6):552-556. doi: 10.1002/cpdd.276. Epub 2016 Jun 28. PubMed PMID: 27274007.
5: Zhi J, Zhai S, Georgy A, Liang Z, Boldrin M. Exploratory effects of a strong CYP3A inhibitor (ketoconazole), a strong CYP3A inducer (rifampicin), and concomitant ethanol on piragliatin pharmacokinetics and pharmacodynamics in type 2 diabetic patients. J Clin Pharmacol. 2016 May;56(5):548-54. doi: 10.1002/jcph.617. Epub 2015 Oct 26. PubMed PMID: 26272330.
6: Bonadonna RC, Heise T, Arbet-Engels C, Kapitza C, Avogaro A, Grimsby J, Zhi J, Grippo JF, Balena R. Piragliatin (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study. J Clin Endocrinol Metab. 2010 Nov;95(11):5028-36. doi: 10.1210/jc.2010-1041. Epub 2010 Aug 25. PubMed PMID: 20739378.
7: Sarabu R, Bizzarro FT, Corbett WL, Dvorozniak MT, Geng W, Grippo JF, Haynes NE, Hutchings S, Garofalo L, Guertin KR, Hilliard DW, Kabat M, Kester RF, Ka W, Liang Z, Mahaney PE, Marcus L, Matschinsky FM, Moore D, Racha J, Radinov R, Ren Y, Qi L, Pignatello M, Spence CL, Steele T, Tengi J, Grimsby J. Discovery of piragliatin--first glucokinase activator studied in type 2 diabetic patients. J Med Chem. 2012 Aug 23;55(16):7021-36. doi: 10.1021/jm3008689. Epub 2012 Aug 1. PubMed PMID: 22809456.
8: Kim MK, Cho JH, Lee JJ, Cheong YH, Son MH, Lee KJ. Differential protective effects of exenatide, an agonist of GLP-1 receptor and Piragliatin, a glucokinase activator in beta cell response to streptozotocin-induced and endoplasmic reticulum stresses. PLoS One. 2013 Sep 19;8(9):e73340. doi: 10.1371/journal.pone.0073340. eCollection 2013. PubMed PMID: 24069189; PubMed Central PMCID: PMC3777936.
9: Doliba N, Qin W, Najafi H, Wilson D, Grimsby J, Matschinsky F. Piragliatin, an allosteric activator of glucokinase, greatly enhances glucose-induced pancreatic islet respiration and insulin release. Can J Diabetes. 2009;33(3):209. doi: 10.1016/S1499-2671(09)33071-3. Epub 2012 Dec 10. PubMed PMID: 25998593.
10: Pettersen JC, Litchfield J, Neef N, Schmidt SP, Shirai N, Walters KM, Enerson BE, Chatman LA, Pfefferkorn JA. The relationship of glucokinase activator-induced hypoglycemia with arteriopathy, neuronal necrosis, and peripheral neuropathy in nonclinical studies. Toxicol Pathol. 2014 Jun;42(4):696-708. doi: 10.1177/0192623314526006. Epub 2014 Apr 24. PubMed PMID: 24771080.
11: Grewal AS, Sekhon BS, Lather V. Recent updates on glucokinase activators for the treatment of type 2 diabetes mellitus. Mini Rev Med Chem. 2014;14(7):585-602. Review. PubMed PMID: 25052034.
12: Dhanesha N, Joharapurkar A, Shah G, Kshirsagar S, Patel V, Patel K, Bahekar R, Jain M. Treatment with exendin-4 improves the antidiabetic efficacy and reverses hepatic steatosis in glucokinase activator treated db/db mice. Eur J Pharmacol. 2013 Aug 15;714(1-3):188-92. doi: 10.1016/j.ejphar.2013.06.015. Epub 2013 Jun 25. PubMed PMID: 23810686.
13: Kamiyama H, Terauchi Y. [Current status of clinical development of novel anti-diabetic drugs]. Nihon Rinsho. 2015 Mar;73(3):517-22. Japanese. PubMed PMID: 25812383.
14: Zhao J, Nanjo T, de Lucca EC Jr, White MC. Chemoselective methylene oxidation in aromatic molecules. Nat Chem. 2019 Mar;11(3):213-221. doi: 10.1038/s41557-018-0175-8. Epub 2018 Dec 17. PubMed PMID: 30559371; PubMed Central PMCID: PMC6386604.
15: Doliba NM, Fenner D, Zelent B, Bass J, Sarabu R, Matschinsky FM. Repair of diverse diabetic defects of β-cells in man and mouse by pharmacological glucokinase activation. Diabetes Obes Metab. 2012 Oct;14 Suppl 3:109-19. doi: 10.1111/j.1463-1326.2012.01652.x. Review. PubMed PMID: 22928571; PubMed Central PMCID: PMC4433321.
16: Nissim I, Horyn O, Nissim I, Daikhin Y, Wehrli SL, Yudkoff M, Matschinsky FM. Effects of a glucokinase activator on hepatic intermediary metabolism: study with 13C-isotopomer-based metabolomics. Biochem J. 2012 Jun 15;444(3):537-51. doi: 10.1042/BJ20120163. PubMed PMID: 22448977; PubMed Central PMCID: PMC3679927.
17: Doliba NM, Qin W, Najafi H, Liu C, Buettger CW, Sotiris J, Collins HW, Li C, Stanley CA, Wilson DF, Grimsby J, Sarabu R, Naji A, Matschinsky FM. Glucokinase activation repairs defective bioenergetics of islets of Langerhans isolated from type 2 diabetics. Am J Physiol Endocrinol Metab. 2012 Jan 1;302(1):E87-E102. doi: 10.1152/ajpendo.00218.2011. Epub 2011 Sep 27. PubMed PMID: 21952036; PubMed Central PMCID: PMC3328091.

Explore Compound Types